molecular formula C23H24N4O2 B6541315 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 1060198-13-1

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No. B6541315
CAS RN: 1060198-13-1
M. Wt: 388.5 g/mol
InChI Key: LXGHEPQBOFJPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one (PBD-PIPO) is a novel synthetic compound that is being studied for its potential applications in scientific research. PBD-PIPO is a derivative of piperazine and is composed of a benzyl group, a phenyl group, and a piperazine ring. It has a molecular weight of 314.36 g/mol and has a melting point of 135-140°C. PBD-PIPO is a white to off-white crystalline powder and is soluble in water, ethanol, and methanol.

Scientific Research Applications

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one has been studied for its potential use in scientific research. It has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. As a result, 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one has been studied for its potential use in the treatment of depression and other neurological disorders. Additionally, 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one is thought to involve its inhibition of MAO. MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one can increase the levels of these neurotransmitters in the brain, which can lead to an improvement in mood and other neurological symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one have been studied in both animal and human studies. In animal studies, 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain. Additionally, 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one has been found to reduce anxiety and depression-like behaviors in animals. In humans, 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one has been found to improve symptoms of depression and anxiety, as well as improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one in laboratory experiments include its ability to inhibit MAO and its ability to increase the levels of serotonin, norepinephrine, and dopamine in the brain. Additionally, 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one is relatively stable and can be stored at room temperature. However, there are some limitations to using 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one in laboratory experiments. For example, 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one is not very soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one is not very stable in the presence of light or heat, so it must be stored in a dark, cool place.

Future Directions

There are several potential future directions for research involving 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one. These include further studies of its mechanism of action, as well as its potential use in the treatment of other neurological disorders. Additionally, further studies could be conducted to explore the potential use of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one in the treatment of cancer. Additionally, further studies could be conducted to explore the potential use of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one in the treatment of other diseases, such as diabetes and obesity. Finally, further studies could be conducted to explore the potential use of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one in drug delivery systems.

Synthesis Methods

The synthesis of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one starts with the preparation of 4-benzylpiperazine (4-BP). 4-BP is synthesized by reacting piperazine with benzyl bromide in the presence of sodium carbonate and a suitable solvent. The resulting 4-BP is then reacted with 2-oxoethylchloride in the presence of a suitable base to form 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one.

properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-22-15-21(20-9-5-2-6-10-20)24-18-27(22)17-23(29)26-13-11-25(12-14-26)16-19-7-3-1-4-8-19/h1-10,15,18H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGHEPQBOFJPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

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